molecular formula C18H21NO3S3 B4012335 5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4012335
M. Wt: 395.6 g/mol
InChI Key: JREFAPUVFOQFMI-GDNBJRDFSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidin-4-one derivatives often involves Knoevenagel condensation reactions, where 2-thioxothiazolidin-4-one interacts with various aldehydes in the presence of catalysts like ethylenediamine diacetate (EDDA) to form the desired compounds. These reactions are crucial for yielding a variety of thiazolidin-4-one derivatives with potential antimicrobial properties and satisfactory drug-like parameters (Holota et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is often characterized using spectroscopic methods and single-crystal X-ray diffraction. These analyses reveal the planarity of the thiazolidine moiety and its inclination to attached fragments, contributing to the understanding of the compound's three-dimensional arrangement and potential intermolecular interactions within the crystal lattice (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives engage in various chemical reactions, including Knoevenagel condensation, which is pivotal for their synthesis. These reactions are influenced by the presence of catalysts and specific reactants, leading to a wide array of derivatives with diverse chemical properties. The reactivity of these compounds is crucial for their potential application in creating biologically active molecules (Holota et al., 2021).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques. Single-crystal X-ray diffraction, in particular, provides detailed insights into the compound's crystallographic parameters, which are essential for understanding its stability, solubility, and overall physical behavior (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-one derivatives, including their reactivity, stability, and potential biological activity, are closely related to their molecular structure. Studies have shown that modifications at different positions of the thiazolidin-4-one ring can significantly alter the compound's chemical behavior, leading to varied biological activities and chemical reactivities. This highlights the importance of structural analysis in predicting and understanding the chemical properties of these compounds (Holota et al., 2021).

properties

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S3/c1-18(2,3)13-6-4-12(5-7-13)10-15-16(20)19(17(23)24-15)14-8-9-25(21,22)11-14/h4-7,10,14H,8-9,11H2,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREFAPUVFOQFMI-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-tert-butylbenzylidene)-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

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